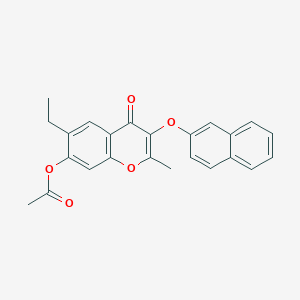
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, commonly known as MDMA, is a synthetic drug that belongs to the class of phenethylamines. MDMA is a psychoactive drug that is widely known for its recreational use as a party drug. However, MDMA has also been extensively studied for its therapeutic potential in treating various psychiatric disorders, including post-traumatic stress disorder (PTSD).
Mecanismo De Acción
MDMA works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, anxiety, and social behavior. MDMA increases the release of serotonin, which leads to a feeling of euphoria and empathy. Dopamine and norepinephrine are neurotransmitters that regulate reward and arousal. MDMA increases the release of dopamine and norepinephrine, which leads to a feeling of pleasure and increased energy.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. MDMA increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and vasopressin, which regulate stress and social behavior. MDMA can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social behavior in animals. MDMA can be used to study the neurobiological mechanisms of social behavior and empathy. However, MDMA also has several limitations for lab experiments, including its potential for abuse and toxicity. Careful dosing and monitoring are necessary to ensure the safety and ethical use of MDMA in lab experiments.
Direcciones Futuras
There are several future directions for MDMA research, including its potential for treating other psychiatric disorders such as addiction and autism. MDMA may also be used to study the neurobiological mechanisms of social behavior and empathy in humans. Further research is needed to better understand the long-term effects of MDMA use and to develop safer and more effective therapeutic protocols.
Métodos De Síntesis
MDMA is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to MDMA using reagents such as aluminum amalgam and hydrochloric acid. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MDMA has shown promising results in treating various psychiatric disorders, including N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, anxiety, and depression. MDMA-assisted psychotherapy involves administering a single dose of MDMA to the patient in a controlled setting, followed by psychotherapy sessions. The psychoactive effects of MDMA help patients to overcome their fears and anxieties and engage more effectively in therapy. Several clinical trials have demonstrated the efficacy of MDMA-assisted psychotherapy in treating N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, with up to 80% of patients experiencing significant improvement in symptoms.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-3-16(4-2)8-7-15-10-12-5-6-13-14(9-12)18-11-17-13;;/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQANQFPCOBDVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC2=C(C=C1)OCO2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethylethane-1,2-diamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate](/img/structure/B6119699.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6119719.png)
![3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6119736.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B6119741.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)
![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)
![N-1,3-benzodioxol-5-yl-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B6119769.png)
![methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate](/img/structure/B6119775.png)